molecular formula C11H11ClN2O B11883296 6-Chloro-8-methoxy-2-methylquinolin-4-amine CAS No. 1189107-59-2

6-Chloro-8-methoxy-2-methylquinolin-4-amine

Katalognummer: B11883296
CAS-Nummer: 1189107-59-2
Molekulargewicht: 222.67 g/mol
InChI-Schlüssel: QDYDKTQTPYJZMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-8-methoxy-2-methylquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C11H11ClN2O. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 8th position, and a methyl group at the 2nd position, along with an amine group at the 4th position on the quinoline ring.

Vorbereitungsmethoden

The synthesis of 6-Chloro-8-methoxy-2-methylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methyl-3-nitroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

6-Chloro-8-methoxy-2-methylquinolin-4-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

    Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides.

Wissenschaftliche Forschungsanwendungen

6-Chloro-8-methoxy-2-methylquinolin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-8-methoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

6-Chloro-8-methoxy-2-methylquinolin-4-amine can be compared with other quinoline derivatives such as:

  • 4-Amino-6-chloro-8-methoxy-2-methylquinoline
  • 4-Amino-6-chloro-8-methoxy-2-propylquinoline
  • 4-Amino-6-chloro-8-methoxy-2-phenylquinoline

These compounds share a similar quinoline backbone but differ in the substituents attached to the ring. The unique combination of substituents in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1189107-59-2

Molekularformel

C11H11ClN2O

Molekulargewicht

222.67 g/mol

IUPAC-Name

6-chloro-8-methoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C11H11ClN2O/c1-6-3-9(13)8-4-7(12)5-10(15-2)11(8)14-6/h3-5H,1-2H3,(H2,13,14)

InChI-Schlüssel

QDYDKTQTPYJZMK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=C(C=C(C2=N1)OC)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.